N-[3,4-dihydro-2H-chromen-6-yl(phenyl)methyl]oxazinane-2-carboxamide
Description
N-[3,4-dihydro-2H-chromen-6-yl(phenyl)methyl]oxazinane-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds
Properties
IUPAC Name |
N-[3,4-dihydro-2H-chromen-6-yl(phenyl)methyl]oxazinane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c24-21(23-12-4-5-14-26-23)22-20(16-7-2-1-3-8-16)18-10-11-19-17(15-18)9-6-13-25-19/h1-3,7-8,10-11,15,20H,4-6,9,12-14H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQNWXCWCOFDVCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCON(C1)C(=O)NC(C2=CC=CC=C2)C3=CC4=C(C=C3)OCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,4-dihydro-2H-chromen-6-yl(phenyl)methyl]oxazinane-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of a chromene derivative with an oxazinane precursor under controlled conditions. The reaction is often catalyzed by acids or bases and may require specific solvents to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to consistent product quality and higher efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[3,4-dihydro-2H-chromen-6-yl(phenyl)methyl]oxazinane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
N-[3,4-dihydro-2H-chromen-6-yl(phenyl)methyl]oxazinane-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: It is being investigated for its potential therapeutic effects in treating various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-[3,4-dihydro-2H-chromen-6-yl(phenyl)methyl]oxazinane-2-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may modulate the activity of these targets, leading to changes in cellular functions and ultimately therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-[3,4-dihydro-2H-chromen-6-yl(phenyl)methyl]oxazinane-2-carboxamide: shares structural similarities with other heterocyclic compounds such as chromenes and oxazinanes.
Chromenes: These compounds also contain a chromene ring and are known for their diverse biological activities.
Oxazinanes: These compounds contain an oxazinane ring and are used in various chemical and pharmaceutical applications.
Uniqueness
What sets this compound apart is its unique combination of chromene and oxazinane rings, which may confer distinct chemical and biological properties. This unique structure makes it a valuable compound for research and development in multiple fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
